2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide
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Overview
Description
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of chloro, trifluoromethyl, and phenoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide typically involves multiple steps, including halogenation, nucleophilic substitution, and condensation reactions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-chloro-5-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reduced and reacted with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical reactions. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-: Known for its herbicidal properties.
Benzenamine, 2-chloro-5-(trifluoromethyl)-: Utilized in the synthesis of dyes and pigments.
Uniqueness
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
90996-63-7 |
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Molecular Formula |
C16H12Cl2F3NO2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-2-22-15(23)11-8-10(4-5-12(11)17)24-14-6-3-9(7-13(14)18)16(19,20)21/h3-8H,2H2,1H3,(H,22,23) |
InChI Key |
MOPIBPKAKBCQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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